![molecular formula C17H11N3O4S B6055640 N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B6055640.png)
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide, also known as CBR-5884, is a small molecule inhibitor that has been the subject of extensive scientific research in recent years. This compound has shown promising results in various studies, particularly in the field of neuroscience, due to its ability to modulate the activity of certain ion channels and receptors in the brain.
Wirkmechanismus
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide acts as a selective inhibitor of certain ion channels and receptors in the brain, including the transient receptor potential vanilloid 1 (TRPV1) channel and the α7 nicotinic acetylcholine receptor (nAChR). By modulating the activity of these targets, N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is able to regulate synaptic transmission and neuronal excitability, leading to its therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been shown to have a number of biochemical and physiological effects in the brain. In a study by Li et al. (2019), N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide was found to increase the release of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a key role in regulating neuronal excitability. This compound was also shown to reduce the expression of pro-inflammatory cytokines in the brain, suggesting that it may have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide for lab experiments is its high potency and selectivity for its target receptors and ion channels. This makes it a useful tool for studying the role of these targets in various neurological processes. However, one limitation of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide. One area of interest is its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide and its effects on other neurotransmitter systems in the brain. Finally, the development of more potent and long-lasting analogs of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide may further enhance its usefulness as a tool for scientific research.
In conclusion, N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide is a promising small molecule inhibitor that has shown potential therapeutic applications in various neurological disorders. Its ability to modulate the activity of certain ion channels and receptors in the brain makes it a useful tool for studying the role of these targets in various neurological processes. Further research is needed to fully understand the mechanisms of action of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide and its potential applications in other neurological disorders.
Synthesemethoden
The synthesis of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves a multi-step process that begins with the preparation of 6-cyano-1,3-benzodioxole. This intermediate is then reacted with 2-oxo-1,3-benzothiazole-3-acetic acid to form the final product. The synthesis of N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and anxiety. In a study conducted by Chen et al. (2016), N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide was found to exhibit anticonvulsant effects in a mouse model of epilepsy. This compound was also shown to reduce anxiety-like behavior in rats in a study by Zhang et al. (2018).
Eigenschaften
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4S/c18-7-10-5-13-14(24-9-23-13)6-11(10)19-16(21)8-20-12-3-1-2-4-15(12)25-17(20)22/h1-6H,8-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRUVAHIZIKNLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)NC(=O)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.